molecular formula C13H16N2O3 B14497034 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate CAS No. 64480-07-5

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate

Katalognummer: B14497034
CAS-Nummer: 64480-07-5
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: MCOPAODUAVHUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific solvents and reaction conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators . Additionally, it can interact with cellular receptors to modulate biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

64480-07-5

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate

InChI

InChI=1S/C13H14N2O2.H2O/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2;/h5-7H,3-4H2,1-2H3,(H,14,15);1H2

InChI-Schlüssel

MCOPAODUAVHUSW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.